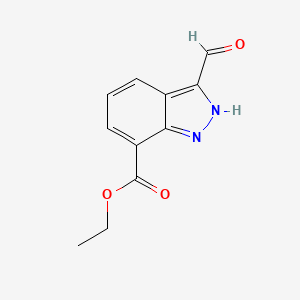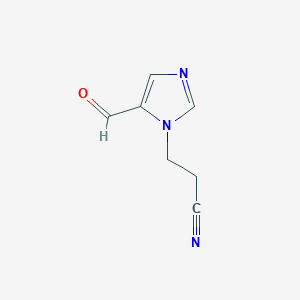
3-(5-Formyl-1H-imidazol-1-yl)propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-Formyl-1H-imidazol-1-yl)propanenitrile is an organic compound featuring an imidazole ring substituted with a formyl group and a propanenitrile chain
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available imidazole derivatives.
Formylation: The imidazole ring is formylated using reagents such as formic acid or formyl chloride under acidic conditions.
Nitrile Introduction: The propanenitrile chain is introduced via nucleophilic substitution reactions, often using alkyl halides like 3-bromopropanenitrile.
Reaction Conditions: These reactions are generally carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80-120°C).
Industrial Production Methods
Industrial production may involve continuous flow reactors to enhance reaction efficiency and yield. Catalysts such as Lewis acids can be employed to facilitate the formylation and nitrile introduction steps.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The nitrile group can be reduced to an amine using hydrogenation catalysts such as palladium on carbon.
Substitution: The imidazole ring can undergo electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, acidic or basic conditions.
Reduction: Hydrogen gas, palladium on carbon catalyst, room temperature to 50°C.
Substitution: Halogenating agents like N-bromosuccinimide (NBS), solvents like chloroform or dichloromethane.
Major Products
Oxidation: 3-(5-Carboxy-1H-imidazol-1-yl)propanenitrile.
Reduction: 3-(5-Formyl-1H-imidazol-1-yl)propanamine.
Substitution: Various halogenated imidazole derivatives.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in coordination chemistry to form metal complexes.
Organic Synthesis: Intermediate in the synthesis of more complex organic molecules.
Biology
Enzyme Inhibition: Potential inhibitor of enzymes that interact with imidazole derivatives.
Biomolecular Probes: Used in the design of probes for studying biological systems.
Medicine
Drug Development: Investigated for its potential as a pharmacophore in drug design, particularly for antimicrobial and anticancer agents.
Industry
Materials Science: Utilized in the synthesis of polymers and advanced materials with specific electronic properties.
Mechanism of Action
The compound exerts its effects primarily through interactions with biological macromolecules. The imidazole ring can coordinate with metal ions in enzymes, altering their activity. The formyl and nitrile groups can participate in hydrogen bonding and dipole interactions, influencing molecular recognition processes.
Comparison with Similar Compounds
Similar Compounds
3-(1H-Imidazol-1-yl)propanenitrile: Lacks the formyl group, making it less reactive in certain chemical transformations.
5-Formylimidazole: Lacks the propanenitrile chain, limiting its applications in polymer synthesis.
Uniqueness
3-(5-Formyl-1H-imidazol-1-yl)propanenitrile is unique due to the presence of both the formyl and nitrile groups, which confer distinct reactivity and binding properties. This dual functionality makes it a versatile intermediate in synthetic chemistry and a valuable tool in biological research.
Properties
Molecular Formula |
C7H7N3O |
|---|---|
Molecular Weight |
149.15 g/mol |
IUPAC Name |
3-(5-formylimidazol-1-yl)propanenitrile |
InChI |
InChI=1S/C7H7N3O/c8-2-1-3-10-6-9-4-7(10)5-11/h4-6H,1,3H2 |
InChI Key |
VQSCXIKVVVHVPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N(C=N1)CCC#N)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


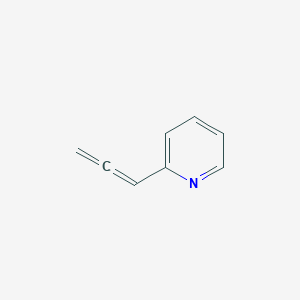
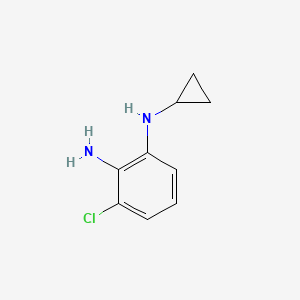

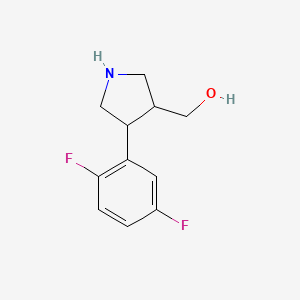
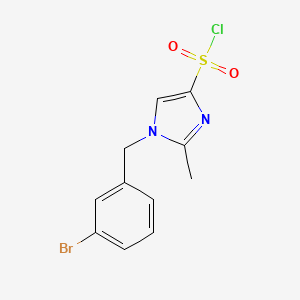
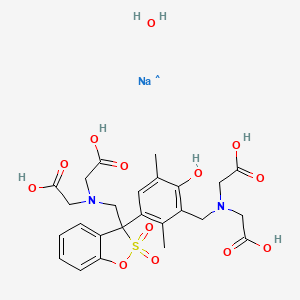

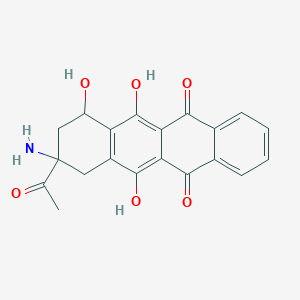
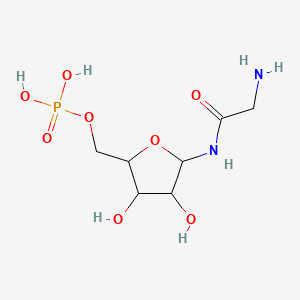
![1-Methyl-1H-benzo[d]imidazole-2,6-diamine](/img/structure/B12820734.png)
![[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12820735.png)
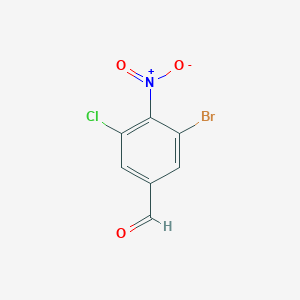
![[[(2S,3R,5S)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-[(2R,3R,4S,5S)-5-(2,4-dioxopyrimidin-1-yl)-2-(hydroxymethyl)-4-methoxyoxolan-3-yl]oxyphosphoryl]sulfanylmethyl propan-2-yl carbonate](/img/structure/B12820738.png)
